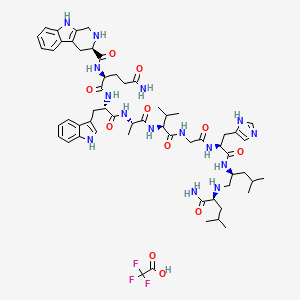

RC-3095 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C58H80F3N15O11 |

|---|---|

Molecular Weight |

1220.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C56H79N15O9.C2HF3O2/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43;3-2(4,5)1(6)7/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75);(H,6,7)/t32-,35-,41-,42-,43+,44-,45-,49-;/m0./s1 |

InChI Key |

ZHNRKEKBKBWCMF-RWWZSYIDSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RC-3095 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective synthetic antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). By competitively inhibiting the binding of endogenous ligands such as gastrin-releasing peptide (GRP), this compound effectively modulates downstream signaling pathways implicated in cellular proliferation, inflammation, and survival. This technical guide delineates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades. The primary mechanism involves the suppression of the NF-κB and MAPK (p38/ERK) signaling pathways, leading to its observed anti-inflammatory and anti-neoplastic activities.

Core Mechanism of Action: Competitive Antagonism of GRPR

This compound functions as a competitive antagonist at the gastrin-releasing peptide receptor (GRPR).[1] This G-protein coupled receptor is overexpressed in various malignancies, including prostate, breast, and pancreatic cancers, as well as being involved in inflammatory processes.[1] The binding of endogenous ligands like GRP to GRPR typically initiates a cascade of intracellular signaling events that promote cell growth and inflammation. This compound competitively blocks this interaction, thereby inhibiting these downstream effects.

Binding Affinity and Functional Antagonism

| Parameter | Value | Assay | Cell Line | Reference |

| EC50 (Functional Antagonism) | ~100 nM | GRPR Redistribution Assay | U2OS | [2] |

Downstream Signaling Pathways Modulated by this compound

The antagonism of GRPR by this compound leads to the attenuation of several key downstream signaling pathways that are crucial for cell proliferation and inflammation. The most prominently documented are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

Activation of GRPR can lead to the activation of the NF-κB pathway, a critical regulator of inflammatory and immune responses, as well as cell survival. RC-3095 has been shown to inhibit the activation of NF-κB.[3] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Figure 1: Simplified signaling pathway of this compound inhibiting NF-κB activation.

Modulation of the MAPK (p38/ERK) Signaling Pathway

The MAPK signaling cascades, including the p38 and ERK pathways, are also activated by GRPR and play a crucial role in cell proliferation, differentiation, and stress responses. Studies have indicated that RC-3095 can block the MAPK signaling pathway.[3] This is achieved by preventing the phosphorylation, and therefore activation, of key kinases in these cascades, such as p38 and ERK1/2.

Figure 2: Overview of this compound's inhibitory effect on the MAPK/ERK and p38 pathways.

Experimental Protocols

GRPR Redistribution Assay (Functional Antagonism)

This protocol is adapted from the Thermo Fisher Scientific Gastrin Releasing Peptide Receptor (GRPR) Redistribution Assay instructions.[2]

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced GRPR internalization.

Methodology:

-

Cell Culture: U2OS cells stably expressing a GRPR-EGFP fusion protein are cultured in a suitable medium until they reach 80-90% confluency.

-

Cell Plating: Cells are harvested and seeded into 96-well plates at a density of 6,000 cells per well and incubated for 18-24 hours.

-

Compound Preparation: A serial dilution of this compound is prepared in assay buffer. A fixed concentration of a known GRPR agonist (e.g., GRP) is also prepared.

-

Treatment: The culture medium is replaced with the this compound dilutions, and the cells are incubated for a pre-determined time. Subsequently, the GRPR agonist is added to all wells (except for negative controls) to stimulate receptor internalization.

-

Fixation and Staining: Cells are fixed, and the nuclei are stained with a fluorescent dye (e.g., Hoechst stain).

-

Imaging and Analysis: The plates are imaged using a high-content imaging system. The degree of GRPR-EGFP internalization is quantified by measuring the fluorescence intensity within intracellular vesicles versus the plasma membrane. The EC50 value for this compound is determined by plotting the inhibition of agonist-induced internalization against the concentration of the antagonist.

Figure 3: Experimental workflow for the GRPR redistribution assay.

Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To assess the effect of this compound on the activation of the NF-κB and MAPK (p38 and ERK) signaling pathways.

Methodology:

-

Cell Culture and Treatment: A suitable cell line endogenously expressing GRPR (e.g., a cancer cell line) is cultured to 70-80% confluency. The cells are then treated with this compound for a specified duration, followed by stimulation with a GRPR agonist (e.g., GRP or bombesin) for a short period to induce pathway activation.

-

Protein Extraction: Cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, phospho-ERK1/2, total ERK1/2).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the corresponding total protein levels to determine the extent of pathway inhibition by this compound.

In Vivo Efficacy: Anti-Tumor and Anti-Inflammatory Effects

Preclinical studies have demonstrated the in vivo efficacy of this compound in various animal models.

Anti-Tumor Activity

In xenograft models of human pancreatic cancer, this compound has been shown to inhibit tumor growth.[4]

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Nude Mice | Pancreatic Cancer (CFPAC-1 xenografts) | 10 µg RC-3095 s.c. twice daily | Significant decrease in tumor volume | [4] |

| Nude Mice | Colon Cancer (HT-29 xenografts) | 20 µ g/day RC-3095 s.c. | Significant decrease in tumor volume and weight | |

| Nude Mice | Small Cell Lung Carcinoma (H-69 xenografts) | 10 µ g/day RC-3095 s.c. for 5 weeks | ~50% decrease in tumor volume |

Anti-Inflammatory Effects

RC-3095 has demonstrated significant anti-inflammatory effects in murine models of arthritis. Treatment with RC-3095 resulted in a reduction of pro-inflammatory cytokines such as IL-17, IL-1β, and TNF-α.

| Animal Model | Disease Model | Treatment | Outcome | Reference |

| Mice | Collagen-Induced Arthritis (CIA) | 0.3 or 1 mg/kg RC-3095 s.c. | Reduction in clinical arthritis scores and pro-inflammatory cytokines | |

| Mice | Antigen-Induced Arthritis (AIA) | 1 mg/kg RC-3095 s.c. | Reduced neutrophil migration and pro-inflammatory cytokines |

Clinical Development

A Phase I clinical trial of RC-3095 was conducted in patients with advanced solid malignancies. The study aimed to determine the safety and feasibility of daily subcutaneous injections. While the trial established a safety profile, a recommended dose for Phase II trials was not clearly established due to local toxicity at the injection site.[5]

| Phase | Patient Population | Dosing | Key Findings | Reference |

| Phase I | Advanced solid malignancies (n=25) | 8 to 96 µg/kg daily s.c. | Local discomfort at injection site was the primary toxicity. No objective tumor responses were observed, though one minor response was noted. Plasma concentrations considered within therapeutic levels were achieved. | [5] |

Conclusion

This compound is a selective GRPR antagonist that exerts its biological effects by inhibiting the binding of GRP and subsequently attenuating downstream signaling through the NF-κB and MAPK pathways. This mechanism of action underlies its demonstrated anti-proliferative and anti-inflammatory properties in preclinical models. While clinical development has faced challenges, the well-defined mechanism of this compound continues to make it a valuable tool for research into the role of the GRP/GRPR system in health and disease. Further investigation into alternative formulations or delivery methods may help to overcome the limitations observed in early clinical trials.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

RC-3095 TFA: A Selective Antagonist of the Gastrin-Releasing Peptide Receptor (GRPR)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor implicated in various physiological processes and overexpressed in numerous cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding affinity and functional antagonism, selectivity profile, and its effects in preclinical models. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of the GRPR signaling pathway and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Introduction

Gastrin-releasing peptide (GRP) and its receptor, GRPR, play a significant role in normal physiological functions, including gastrointestinal processes and central nervous system regulation.[1] Crucially, the GRP/GRPR axis is also involved in the pathophysiology of several diseases, most notably cancer, where it can drive tumor growth and proliferation.[2][3][4] The overexpression of GRPR in a variety of malignancies, including prostate, breast, lung, and pancreatic cancers, has positioned it as a promising target for therapeutic intervention.[2][3]

This compound is a synthetic peptide analog that acts as a selective and potent antagonist of GRPR.[5] By competitively blocking the binding of GRP to its receptor, this compound effectively inhibits the downstream signaling cascades that promote cell proliferation and survival. This document serves as a technical resource for researchers and drug development professionals, summarizing the key preclinical data and methodologies associated with this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the Gastrin-Releasing Peptide Receptor. In normal physiology and in the context of cancer, the binding of the endogenous ligand, GRP, to GRPR initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gαq and Gα12/13 families.

Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events set off a cascade of downstream signaling involving pathways such as the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2).

The Gα12/13 pathway activation leads to the engagement of Rho guanine nucleotide exchange factors (RhoGEFs), resulting in the activation of the small GTPase RhoA. This pathway is critically involved in cytoskeleton rearrangement, cell migration, and invasion.

This compound competitively binds to GRPR, preventing GRP-mediated activation of these G-protein signaling pathways and thereby inhibiting the subsequent cellular responses, such as proliferation, migration, and survival.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing key metrics for its binding affinity, functional antagonism, and in vivo efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay | Cell Line/System | Reference |

| Binding Affinity (Ki) | 0.20 nM | Radioligand Displacement Assay ([125I-Tyr4]BN) | Bombesin Receptor | [5] |

| Functional Antagonism (IC50) | ~60 nM | Inhibition of GRP-stimulated effects | Not Specified | [5] |

| Functional Antagonism (EC50) | ~100 nM | GRPR Redistribution Assay | U2OS cells | Thermo Fisher Scientific |

Table 2: In Vivo Efficacy of RC-3095 in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dose & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |

| Small Cell Lung Carcinoma | H-69 | Athymic Nude Mice | 10 µ g/day , s.c. | 5 weeks | ~50% decrease in tumor volume | [2] |

| Breast Cancer (Oestrogen-independent) | MDA-MB-231 | Female Nude Mice | 10 µg, s.c. twice daily | 5 weeks | 57.7% decrease in final tumor volume | [3] |

| Colon Cancer | HT-29 | Nude Mice | 20 µ g/day , s.c. daily injections or continuous infusion | 4 weeks | Significant decrease in tumor volume and weight | [4] |

| Pancreatic Cancer | CFPAC-1 | Nude Mice | 10 µg, s.c. twice daily | 25 days | 49% decrease in tumor growth rate |

Selectivity Profile

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the bombesin receptor.

Materials:

-

Membrane preparations from cells expressing the bombesin receptor (e.g., Swiss 3T3 cells).

-

Radioligand: [125I-Tyr4]bombesin ([125I-Tyr4]BN).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Incubate cell membranes (50-100 µg of protein) with a fixed concentration of [125I-Tyr4]BN (e.g., 50 pM) and increasing concentrations of this compound in the binding buffer.

-

Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Wash the filters rapidly with the cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled bombesin (e.g., 1 µM).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using a non-linear regression analysis to determine the IC50 value of this compound.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.

Materials:

-

GRPR-expressing human cancer cell line (e.g., H-69, MDA-MB-231, HT-29, CFPAC-1).

-

Immunocompromised mice (e.g., athymic nude mice).

-

This compound.

-

Vehicle control (e.g., saline).

-

Calipers for tumor measurement.

Protocol:

-

Culture the chosen cancer cell line under standard conditions.

-

Harvest the cells and resuspend them in a suitable medium (e.g., serum-free medium or Matrigel).

-

Subcutaneously inject a defined number of cells (e.g., 5 x 106 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group at the specified dose and schedule (e.g., 10 µ g/day , subcutaneously). Administer the vehicle to the control group.

-

Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the treatment period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of this compound.

Mandatory Visualizations

Signaling Pathways

Caption: GRPR Signaling and Inhibition by this compound.

Experimental Workflow

References

- 1. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of growth of MDA-MB-231 human breast cancer xenografts in nude mice by bombesin/gastrin-releasing peptide (GRP) antagonists RC-3940-II and RC-3095 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

The Role of RC-3095 TFA in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor frequently overexpressed in various malignancies. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating cancer cell proliferation. It details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for relevant assays, and visualizes the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

Gastrin-releasing peptide (GRP) and its receptor, GRPR, play a significant role in normal physiological processes and have been implicated as key players in the pathogenesis and progression of several human cancers, including those of the prostate, breast, colon, pancreas, and lung. The binding of GRP to GRPR initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and migration. Consequently, the GRPR has emerged as a promising therapeutic target for cancer intervention.

This compound is a synthetic peptide analog that acts as a competitive antagonist at the GRPR, effectively blocking the binding of its natural ligand, GRP. This antagonism disrupts the downstream signaling pathways that drive tumorigenesis, leading to an inhibition of cancer cell proliferation. Preclinical studies have demonstrated the anti-tumor efficacy of this compound in a variety of cancer models, both as a standalone agent and in combination with other chemotherapeutic drugs.

Mechanism of Action

This compound exerts its anti-proliferative effects primarily by blocking the GRP/GRPR signaling axis. Upon binding to GRPR, GRP activates several downstream signaling pathways, including the protein kinase C (PKC) pathway, the mitogen-activated protein kinase (MAPK/ERK) cascade, and the cyclic adenosine monophosphate (cAMP) pathway. These pathways converge to regulate gene expression and promote cell cycle progression and cell division. By competitively inhibiting the binding of GRP to its receptor, this compound prevents the activation of these pro-proliferative signaling cascades.

Furthermore, compelling evidence suggests a significant crosstalk between the GRPR and the epidermal growth factor receptor (EGFR) signaling pathways. Treatment with this compound has been shown to downregulate the expression of EGFR and its mRNA levels in cancer cells. This dual blockade of two critical growth factor receptor pathways likely contributes to the potent anti-tumor activity of this compound.

Quantitative Data on Anti-Proliferative Effects

The anti-proliferative activity of this compound has been evaluated in numerous preclinical studies across a range of cancer types. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Inhibition of Cancer Cell Proliferation by this compound

| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |

| SW-1990 | Pancreatic Adenocarcinoma | Cell Count | 1 µM | 27.7% decrease in cell number after 72 hr | [1] |

| CFPAC-1 | Pancreatic Cancer | [³H]Thymidine Incorporation | 1 nM | Effectively inhibited bombesin-stimulated growth | |

| HT-29 | Colon Carcinoma | NGF Secretion (ELISA) | 1 µM | Decreased Nerve Growth Factor (NGF) secretion | [2] |

| MDA-MB-231 | Breast Cancer | Cell Growth | Not Specified | Inhibition of cell growth | [3] |

| MCF-7 MIII | Breast Cancer | Cell Growth | Not Specified | Inhibition of cell growth | [3] |

| LNCaP | Prostate Cancer | Cell Growth | Not Specified | Blocked bombesin-stimulated cell growth | [4] |

| PC-3 | Prostate Cancer | Cell Growth | Not Specified | Blocked bombesin-stimulated cell growth | [4] |

Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature. The provided data reflects the effective concentrations at which significant anti-proliferative effects were observed.

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Cancer Type | Xenograft Model | Treatment Dose & Schedule | Duration | Tumor Growth Inhibition | Citation |

| Small Cell Lung Carcinoma | H-69 Xenograft | 10 µ g/day , s.c. | 5 weeks | ~50% decrease in tumor volume | [5] |

| Small Cell Lung Carcinoma | H-128 Xenograft | 20 µ g/day , s.c. | 4 weeks | 70% reduction in tumor volume and weight | [3] |

| Pancreatic Cancer | CFPAC-1 Xenograft | 20 µ g/day , s.c. | 4 weeks | Significant reduction in tumor volume and weight | [6] |

| Breast Cancer | MDA-MB-435 Xenograft | Not Specified | 42 days | 40% decrease in final tumor volume | |

| Breast Cancer | MCF-7 MIII Xenograft | 10 µg, twice daily, s.c. | 4 weeks | Significant suppression of tumor growth |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-proliferative effects.

In Vitro Cell Proliferation Assay ([³H]Thymidine Incorporation)

This protocol is adapted from studies investigating the effect of this compound on bombesin-stimulated cell growth.

Objective: To quantify the effect of this compound on DNA synthesis in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., CFPAC-1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phenol red-free medium with 5% dextran-coated charcoal-treated fetal bovine serum (DCC-FBS)

-

This compound

-

Bombesin (or GRP)

-

[³H]Thymidine

-

Trichloroacetic acid (TCA)

-

Ethanol

-

Scintillation cocktail

-

Liquid scintillation counter

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density in complete culture medium and incubate overnight to allow for attachment.

-

Serum Starvation: Replace the complete medium with phenol red-free medium containing 5% DCC-FBS and incubate for 24 hours to synchronize the cells and reduce background proliferation.

-

Treatment: Treat the cells with various concentrations of this compound for a predetermined pre-incubation period (e.g., 30 minutes).

-

Stimulation: Add bombesin to the wells to stimulate cell proliferation. Include control wells with no bombesin and wells with bombesin alone.

-

Radiolabeling: After the desired treatment period (e.g., 24-48 hours), add [³H]Thymidine to each well and incubate for an additional 4-6 hours.

-

Harvesting:

-

Aspirate the medium and wash the cells with cold PBS.

-

Precipitate the DNA by adding cold 10% TCA and incubating on ice for 30 minutes.

-

Wash the precipitate with 95% ethanol.

-

Solubilize the DNA in a suitable lysis buffer (e.g., 0.1 N NaOH).

-

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Express the results as a percentage of the control (bombesin-stimulated) and plot the data to determine the inhibitory effect of this compound.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a nude mouse xenograft model.

Objective: To assess the effect of this compound on tumor growth in a living organism.

Materials:

-

Athymic nude mice (e.g., BALB/c nu/nu)

-

Cancer cell line of interest (e.g., H-69 SCLC cells)

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., sterile saline)

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration suitable for injection (e.g., 5-10 x 10⁶ cells in 100-200 µL).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Randomization and Treatment: Once the tumors reach the desired size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 10-20 µ g/day ) via subcutaneous injection. Administer the vehicle to the control group.

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (e.g., after 4-5 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Analysis: Weigh the excised tumors and compare the average tumor volume and weight between the treatment and control groups to determine the percentage of tumor growth inhibition.

Signaling Pathways and Visualizations

This compound's anti-proliferative effects are mediated through the modulation of complex intracellular signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

Caption: GRP/GRPR Signaling Pathway and its Inhibition by this compound.

Caption: Crosstalk between GRPR and EGFR Signaling Pathways Modulated by this compound.

Caption: General Experimental Workflow for Evaluating this compound.

Conclusion

This compound has demonstrated significant anti-proliferative effects in a wide range of preclinical cancer models. Its mechanism of action, centered on the antagonism of the GRPR and the subsequent downregulation of EGFR signaling, presents a compelling rationale for its further investigation as a potential anti-cancer therapeutic. The data summarized in this guide highlight the potential of this compound, while the provided protocols offer a foundation for future research in this area. Further studies are warranted to fully elucidate the intricate signaling networks modulated by this compound and to translate these promising preclinical findings into clinical applications.

References

- 1. Antagonists of bombesin/gastrin-releasing peptide inhibit growth of SW-1990 human pancreatic adenocarcinoma and production of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Reduction in receptors for bombesin and epidermal growth factor in xenografts of human small-cell lung cancer after treatment with bombesin antagonist RC-3095 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RC-3095, a gastrin-releasing peptide receptor antagonist, synergizes with gemcitabine to inhibit the growth of human pancreatic cancer CFPAC-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of RC-3095 TFA on Inflammatory Cytokine Release: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RC-3095 TFA, a selective antagonist of the gastrin-releasing peptide receptor (GRPR), has demonstrated significant anti-inflammatory properties by modulating the release of key inflammatory cytokines. This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its impact on cytokine release. It summarizes quantitative data from preclinical studies, details the experimental protocols used to generate this data, and visualizes the underlying signaling pathways. The findings presented herein underscore the therapeutic potential of targeting the GRP/GRPR pathway in inflammatory diseases.

Introduction

Inflammatory cytokines are pivotal mediators in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis. The gastrin-releasing peptide (GRP) and its receptor (GRPR) have emerged as a novel pathway implicated in the inflammatory cascade. This compound is a selective antagonist of GRPR, and its therapeutic potential lies in its ability to inhibit the pro-inflammatory signals mediated by GRP. This whitepaper consolidates the current understanding of how this compound attenuates the release of inflammatory cytokines, providing a valuable resource for researchers and drug development professionals in the field of inflammation.

Quantitative Data on Cytokine Inhibition

This compound has been shown to significantly reduce the levels of key pro-inflammatory cytokines in well-established preclinical models of arthritis. The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA) mouse models.

Table 1: Effect of this compound on Cytokine Levels in Collagen-Induced Arthritis (CIA) Model

| Cytokine | Treatment Group | Concentration (pg/mL) | Percent Reduction | p-value |

| TNF-α | Vehicle | 152.3 ± 18.7 | - | - |

| RC-3095 (0.3 mg/kg) | 85.1 ± 11.2 | 44.1% | < 0.05 | |

| RC-3095 (1 mg/kg) | 62.5 ± 9.8 | 58.9% | < 0.01 | |

| IL-1β | Vehicle | 110.8 ± 12.5 | - | - |

| RC-3095 (0.3 mg/kg) | 68.4 ± 9.1 | 38.3% | < 0.05 | |

| RC-3095 (1 mg/kg) | 45.2 ± 7.6 | 59.2% | < 0.01 | |

| IL-17 | Vehicle | 215.4 ± 25.3 | - | - |

| RC-3095 (0.3 mg/kg) | 130.2 ± 15.8 | 39.6% | < 0.05 | |

| RC-3095 (1 mg/kg) | 98.7 ± 12.4 | 54.2% | < 0.01 |

Data are presented as mean ± SEM. Statistical significance was determined by ANOVA followed by Tukey's post-hoc test.

Table 2: Effect of this compound on Cytokine Levels in Antigen-Induced Arthritis (AIA) Model [1]

| Cytokine | Treatment Group | Concentration (pg/mL) | Percent Reduction | p-value |

| TNF-α | Vehicle | 189.6 ± 22.1 | - | - |

| RC-3095 (1 mg/kg) | 91.3 ± 10.5 | 51.8% | < 0.01 | |

| IL-1β | Vehicle | 142.7 ± 15.8 | - | - |

| RC-3095 (1 mg/kg) | 70.1 ± 8.9 | 50.9% | < 0.01 | |

| IL-17 | Vehicle | 258.2 ± 30.4 | - | - |

| RC-3095 (1 mg/kg) | 135.6 ± 16.2 | 47.5% | < 0.01 |

Data are presented as mean ± SEM. Statistical significance was determined by Student's t-test.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by antagonizing the gastrin-releasing peptide receptor (GRPR), which is expressed on various immune cells, including macrophages and neutrophils. The binding of GRP to GRPR initiates a signaling cascade that promotes the production of pro-inflammatory cytokines. A key mechanism by which this compound inhibits cytokine release is through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.

References

The Dichotomous Effects of RC-3095 TFA on Memory and Cognition: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA, a selective antagonist of the gastrin-releasing peptide receptor (GRPR), has emerged as a significant pharmacological tool in neuroscience research. Preclinical studies indicate a complex, dose-dependent, and task-specific impact on memory and cognitive processes. This technical guide synthesizes the current understanding of this compound's effects, detailing its mechanism of action, experimental protocols for its assessment, and the quantitative outcomes from key studies. The intricate signaling pathways modulated by this compound are also visually elucidated. This document serves as a comprehensive resource for researchers investigating the therapeutic potential and neurological implications of GRPR antagonism.

Introduction

Gastrin-releasing peptide (GRP) and its receptor, GRPR, are increasingly recognized for their role in modulating neural functions, including memory and emotional responses.[1] this compound, a potent and selective GRPR antagonist, has been instrumental in elucidating the physiological significance of this signaling pathway in the central nervous system.[1][2] Initial investigations have revealed that this compound can impair aversive memory, while leaving recognition memory intact, suggesting a nuanced role in memory consolidation.[1] Furthermore, its effects appear to be dose-dependent, with low doses potentially impairing and high doses enhancing memory consolidation within the hippocampus, possibly through interactions with the GABAergic system.[2] This whitepaper provides an in-depth examination of the experimental evidence surrounding this compound's effects on memory and cognition.

Mechanism of Action: GRPR Antagonism

This compound exerts its effects by competitively binding to and blocking the activation of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor.[1] In the context of memory and cognition, GRPRs are strategically located in key brain regions such as the hippocampus and amygdala. The downstream signaling cascade of GRPR activation is intricate and involves multiple pathways crucial for synaptic plasticity and memory formation.

Experimental Protocols

The effects of this compound on memory have been primarily investigated using rodent models and standardized behavioral paradigms. The following are detailed methodologies for the key experiments cited.

Inhibitory Avoidance Task

This task assesses aversive memory, where an animal learns to avoid a location associated with an unpleasant stimulus.

Protocol Details:

-

Apparatus: A two-compartment box with one illuminated and one dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot-shock.

-

Procedure:

-

Habituation: Rats are allowed to explore the apparatus for a set period with the door open and no shock.

-

Training: 30 minutes after intraperitoneal injection of this compound or vehicle, the rat is placed in the illuminated compartment. When the rat enters the dark compartment, the door is closed, and a brief, mild foot-shock is delivered.

-

Testing: At a specified time after training (e.g., 24 hours), the rat is again placed in the illuminated compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive event.

-

Novel Object Recognition Task

This task evaluates recognition memory, which is independent of aversive stimuli.

Protocol Details:

-

Apparatus: An open-field arena. A variety of objects that are distinct in shape, color, and texture are used.

-

Procedure:

-

Habituation: The rat is allowed to freely explore the empty arena for a set duration.

-

Familiarization Phase: 30 minutes after administration of this compound or vehicle, the rat is placed in the arena with two identical objects and the time spent exploring each object is recorded.

-

Test Phase: After a retention interval, the rat is returned to the arena where one of the familiar objects has been replaced by a novel object. The time spent exploring the familiar and the novel object is measured. A preference for exploring the novel object, indicated by a discrimination index, suggests intact recognition memory.

-

Data Presentation

Table 1: Effects of Systemic this compound on Aversive Memory (Inhibitory Avoidance Task) [1]

| Treatment Group | Dose (mg/kg, i.p.) | Short-Term Memory (1.5h) - Median Latency (s) | Long-Term Memory (24h) - Median Latency (s) |

| Vehicle Control | - | Data Not Available | Data Not Available |

| This compound | 0.2 | Significantly Decreased | Significantly Decreased |

| This compound | 1.0 | Significantly Decreased | Significantly Decreased |

| This compound | 5.0 | No Significant Effect | No Significant Effect |

Table 2: Effects of Systemic this compound on Recognition Memory (Novel Object Recognition Task) [1]

| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index |

| Vehicle Control | - | Data Not Available |

| This compound | 0.2 | No Significant Effect |

| This compound | 1.0 | No Significant Effect |

| This compound | 5.0 | No Significant Effect |

Table 3: Dose-Dependent Effects of Intra-Hippocampal this compound on Aversive Memory Consolidation (Inhibitory Avoidance Task) [2]

| Treatment Group | Dose (µ g/side ) | 24h Retention - Median Latency (s) |

| Vehicle Control | - | Data Not Available |

| This compound | 1 | Significantly Decreased |

| This compound | 3 | Data Not Available |

| This compound | 10 | Significantly Increased |

Discussion and Future Directions

The available evidence strongly suggests that this compound has a significant and complex role in modulating memory processes. The impairment of aversive memory, but not recognition memory, points towards a specific role of GRPR signaling in emotionally-valent learning.[1] The dose-dependent effects observed in the hippocampus, with low doses impairing and high doses enhancing memory consolidation, are particularly intriguing and may be related to partial agonism at higher concentrations or interactions with other neurotransmitter systems, such as the GABAergic system.[2]

Future research should focus on obtaining the full dose-response curve for this compound in various memory paradigms. Elucidating the precise molecular mechanisms underlying the switch from memory impairment to enhancement at different doses is crucial. Furthermore, investigating the therapeutic potential of modulating GRPR signaling in cognitive disorders, such as post-traumatic stress disorder (PTSD) or phobias, where the extinction of aversive memories is a key goal, warrants further exploration. Clinical trials investigating the safety and efficacy of GRPR antagonists in human cognitive and emotional disorders are a logical next step, building upon the foundational preclinical work detailed in this guide.

Conclusion

This compound is a powerful research tool for dissecting the role of the GRPR system in memory and cognition. Its effects are multifaceted, demonstrating both memory-impairing and -enhancing properties depending on the dose and the specific memory system being engaged. The detailed experimental protocols and summary of findings presented here provide a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at unraveling the complexities of GRPR modulation in the brain.

References

An In-Depth Technical Guide on the Interaction of RC-3095 TFA with Bombesin Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective synthetic antagonist of the gastrin-releasing peptide receptor (GRPR), a subtype of the bombesin receptor family.[1][2] This technical guide provides a comprehensive overview of the interaction of this compound with the three main bombesin receptor subtypes: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the bombesin receptor subtype 3 (BRS-3 or BB3). This document will delve into the quantitative binding affinities, the experimental methodologies used to determine these interactions, and the downstream signaling pathways affected by this compound's antagonistic activity.

The bombesin receptor family, a group of G protein-coupled receptors (GPCRs), is involved in a wide array of physiological and pathological processes, including cell proliferation, gastrointestinal functions, and neuroendocrine regulation.[3][4] Notably, the overexpression of these receptors, particularly GRPR, has been implicated in the pathogenesis of various cancers, making them a significant target for therapeutic intervention.[3][5] RC-3095 has been investigated for its potential as an anti-cancer agent due to its ability to inhibit tumor growth in various models.[2][5][6]

Quantitative Analysis of this compound Interaction with Bombesin Receptor Subtypes

| Receptor Subtype | Ligand | Binding Affinity (Ki/IC50) | Reference Cell Line/Tissue |

| BB1 (NMBR) | This compound | Not consistently reported | - |

| BB2 (GRPR) | This compound | High Affinity (qualitative) | Hs746T human gastric cancer cells |

| BB3 (BRS-3) | This compound | Not consistently reported | - |

Bombesin Receptor Signaling Pathways

The bombesin receptors primarily couple to Gq/11 proteins, initiating a canonical signaling cascade that leads to the activation of phospholipase C (PLC).[7] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] The increase in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including cell proliferation, differentiation, and survival.

Furthermore, bombesin receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This pathway is a critical regulator of cell growth and proliferation. As an antagonist, this compound is expected to block these downstream signaling events upon bombesin or GRP stimulation.

Experimental Protocols

The characterization of this compound's interaction with bombesin receptors involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki or IC50) of this compound for the different bombesin receptor subtypes.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from bombesin receptors.

Materials:

-

Cell lines expressing a single bombesin receptor subtype (e.g., PC-3 cells for GRPR).

-

Membrane preparations from these cells.

-

Radioligand (e.g., [125I-Tyr4]bombesin).

-

This compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in the binding buffer.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay assesses the ability of this compound to antagonize the Gq-mediated signaling of bombesin receptors.

Objective: To measure the inhibition of bombesin-induced intracellular calcium release by this compound.

Materials:

-

Intact cells expressing the bombesin receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Bombesin or GRP as an agonist.

-

This compound.

-

A fluorescence plate reader with automated injection capabilities.

Protocol:

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Establish a baseline fluorescence reading.

-

Inject the agonist (bombesin or GRP) and monitor the change in fluorescence over time.

-

The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Determine the ability of this compound to inhibit the agonist-induced calcium mobilization.

ERK Phosphorylation Assay

This assay measures the effect of this compound on the MAPK/ERK signaling pathway downstream of bombesin receptor activation.

Objective: To determine if this compound can block bombesin-induced phosphorylation of ERK.

Materials:

-

Cells expressing the bombesin receptor of interest.

-

Serum-free cell culture medium.

-

Bombesin or GRP as an agonist.

-

This compound.

-

Lysis buffer.

-

Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Western blotting or ELISA reagents.

Protocol:

-

Starve the cells in serum-free medium to reduce basal ERK phosphorylation.

-

Pre-treat the cells with different concentrations of this compound.

-

Stimulate the cells with bombesin or GRP for a short period (e.g., 5-15 minutes).

-

Lyse the cells to extract proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (for Western blotting) or use an ELISA plate coated with a capture antibody.

-

Probe with antibodies against p-ERK and total ERK.

-

Quantify the levels of p-ERK relative to total ERK.

-

Assess the inhibitory effect of this compound on agonist-induced ERK phosphorylation.

Conclusion

This compound is a well-characterized antagonist with high selectivity for the GRPR (BB2) bombesin receptor subtype. Its ability to block the canonical Gq-PLC and MAPK/ERK signaling pathways makes it a valuable tool for studying the physiological and pathological roles of GRPR and a promising candidate for therapeutic development, particularly in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel bombesin receptor modulators. Further research to fully quantify its binding profile across all bombesin receptor subtypes will provide a more complete understanding of its selectivity and potential off-target effects.

References

- 1. RC-3095, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastrin-Releasing Peptide Receptor Antagonism Induces Protection from Lethal Sepsis: Involvement of Toll-like Receptor 4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gastrin-Releasing Peptide Receptor (GRPR) Signaling and the Antagonist RC-3095 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR), is a significant target in various physiological and pathological processes, including cancer cell proliferation and inflammation. Its activation by the endogenous ligand, gastrin-releasing peptide (GRP), initiates a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the GRPR signaling pathway and the pharmacological profile of RC-3095 TFA, a selective GRPR antagonist. Detailed experimental methodologies for key assays are presented, along with a quantitative summary of the antagonist's activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of GRPR and the development of related therapeutics.

Introduction to Gastrin-Releasing Peptide Receptor (GRPR)

The Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2 receptor, is a member of the bombesin receptor family. It is a class A GPCR that is primarily coupled to the Gαq subunit of heterotrimeric G-proteins. Upon binding of its cognate ligand, GRP, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways.

GRPR is expressed in various tissues, including the gastrointestinal tract, pancreas, and the central nervous system. Notably, GRPR is frequently overexpressed in several types of cancers, such as prostate, breast, lung, and pancreatic cancers, making it an attractive target for diagnostic and therapeutic interventions. The signaling initiated by GRPR activation plays a crucial role in cell proliferation, survival, and migration.

The GRPR Signaling Cascade

Activation of GRPR by GRP initiates a primary signaling cascade through the Gαq protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular calcium concentration activates various calcium-dependent enzymes and cellular processes.

-

DAG-mediated PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a multitude of downstream target proteins, including components of the mitogen-activated protein kinase (MAPK) cascade.

-

MAPK/ERK Pathway Activation: The activation of PKC can lead to the sequential phosphorylation and activation of the Raf-MEK-ERK pathway. Extracellular signal-regulated kinases (ERK1/2) are key effectors that translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

Beyond the canonical Gαq pathway, GRPR signaling has also been suggested to involve other G-protein families, such as Gα12/13, which can activate Rho GTPases and influence the actin cytoskeleton, thereby affecting cell motility and invasion.

Preclinical In Vivo Efficacy of RC-3095 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor implicated in various physiological and pathological processes, including cell proliferation and inflammation.[1][2] Preclinical in vivo studies have demonstrated the potential of this compound as a therapeutic agent in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the key preclinical in vivo findings, detailing experimental methodologies, presenting quantitative data, and visualizing the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: GRPR Antagonism

This compound exerts its biological effects by competitively binding to GRPR, thereby inhibiting the downstream signaling cascades initiated by its natural ligand, gastrin-releasing peptide (GRP). Activation of GRPR typically leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC), leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the ERK1/2 pathway, which promotes cell proliferation.[3][4][5] Furthermore, GRPR signaling can transactivate the epidermal growth factor receptor (EGFR), contributing to a more complex and sustained proliferative signal.[6] By blocking the initial step in this cascade, this compound effectively abrogates these pro-proliferative and pro-inflammatory signals.

Anti-Inflammatory Efficacy in Arthritis Models

This compound has demonstrated significant anti-inflammatory effects in murine models of arthritis, including collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA).[1][7]

Quantitative Data: Cytokine Reduction in Arthritis

Treatment with this compound leads to a marked decrease in the levels of key pro-inflammatory cytokines in the joints of arthritic mice.[1][8]

| Cytokine | Model | Treatment Group | Control Group | Percent Reduction | p-value | Reference |

| IL-17 | CIA/AIA | Data not specified | Data not specified | Significant | <0.05 | [1][8] |

| IL-1β | CIA/AIA | Data not specified | Data not specified | Significant | <0.05 | [1][8] |

| TNF-α | CIA/AIA | Data not specified | Data not specified | Significant | <0.05 | [1][8] |

Note: While studies report significant reductions, specific concentration data (e.g., pg/mL) was not available in the reviewed literature.

Experimental Protocols

A common model for rheumatoid arthritis, CIA is induced in susceptible strains of mice.

Detailed Protocol:

-

Animals: Male DBA/1J mice (8-10 weeks old).[2]

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.

-

Treatment Initiation: Begin treatment upon the first signs of arthritis (e.g., paw swelling and redness).

-

Drug Administration: Administer this compound subcutaneously (s.c.) at doses of 0.3 mg/kg or 1 mg/kg twice daily for 10 days.[2]

-

Monitoring: Monitor animals daily for clinical signs of arthritis and score disease severity.

-

Endpoint Analysis: At the end of the treatment period, collect joint tissues for histological analysis and measurement of cytokine levels by ELISA.[7]

The AIA model is characterized by a rapid onset of monoarticular arthritis.

Detailed Protocol:

-

Animals: Male Balb/c mice (8-10 weeks old).[2]

-

Sensitization (Day 0): Emulsify methylated bovine serum albumin (mBSA) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion subcutaneously.[1][9]

-

Intra-articular Challenge (Day 7): Inject mBSA dissolved in saline directly into the knee joint to induce arthritis.[7][9]

-

Drug Administration: Administer this compound (1 mg/kg, s.c.) twice daily for a total of 2 or 10 days.[2]

-

Outcome Measures: Assess neutrophil migration into the joint, mechanical hypernociception, and proteoglycan loss.[7]

-

Endpoint Analysis: Measure cytokine levels in the joint tissue.[7]

Anti-Tumor Efficacy in Xenograft Models

This compound has demonstrated significant anti-tumor activity in various human cancer xenograft models in immunodeficient mice.

Quantitative Data: Tumor Growth Inhibition

| Cancer Type | Cell Line | Treatment Dose & Schedule | Tumor Volume Reduction (%) | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Small Cell Lung Carcinoma | H-69 | 10 µ g/day , s.c., 5 weeks | ~50 | <0.05 |[10] | | Small Cell Lung Carcinoma | H-128 | 20 µ g/day , s.c., 4 weeks | 70 | <0.01 |[11] | | Pancreatic Cancer | CFPAC-1 | 20 µg, daily, s.c., 4 weeks | Significant | <0.05 |[12] | | Colon Cancer | HT-29 | 20 µ g/day , s.c. or continuous infusion, 4 weeks | Significant | <0.05 |[7][13] | | Breast Cancer | MDA-MB-231 | 10 µg, twice daily, s.c., 5 weeks | 57.7 | <0.05 |[2] | | Breast Cancer | MDA-MB-435 | Data not specified | 40 | <0.01 |[14] |

Quantitative Data: Receptor Modulation in SCLC (H-69)

Treatment with this compound not only inhibits tumor growth but also downregulates the expression of GRPR and EGFR.[10]

| Receptor | Parameter | This compound Treated | Control | Percent Reduction | p-value | Reference |

| BN/GRP Receptor | Concentration | Data not specified | Data not specified | 29.0 | <0.01 | [10] |

| EGF Receptor | Concentration | Data not specified | Data not specified | 62.3 | <0.01 | [10] |

| EGF Receptor | mRNA Levels | Data not specified | Data not specified | 31 | <0.05 | [10] |

Experimental Protocol: Human Tumor Xenografts

Detailed Protocol:

-

Cell Lines: Human cancer cell lines such as H-69, H-128 (SCLC), CFPAC-1 (pancreatic), HT-29 (colon), and MDA-MB-231 (breast) are maintained in appropriate culture conditions.[2][10][11][12][15]

-

Animals: Athymic nude mice (e.g., BALB/c nu/nu), typically 6-8 weeks old.[13]

-

Tumor Cell Implantation: A suspension of cancer cells (typically 1-10 x 106 cells in sterile saline or culture medium) is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (length × width²) / 2.

-

Drug Administration: this compound is administered subcutaneously at the indicated doses and schedules.[2][10][11][12][13]

Conclusion

The preclinical in vivo data for this compound strongly support its potential as a therapeutic agent for both inflammatory diseases and various types of cancer. Its mechanism of action, centered on the antagonism of the GRPR signaling pathway, effectively mitigates pro-inflammatory cytokine production and inhibits tumor growth. The detailed experimental protocols provided herein offer a foundation for the design of future preclinical and clinical investigations. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Inhibition of growth of MDA-MB-231 human breast cancer xenografts in nude mice by bombesin/gastrin-releasing peptide (GRP) antagonists RC-3940-II and RC-3095 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GRPR Drives Metastasis via CRABP2 and FNDC4 Pathways in Lung Adenocarcinoma [mdpi.com]

- 4. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. The phosphorylation of phospholipase C-gamma1, Raf-1, MEK, and ERK1/2 induced by a conserved retroviral peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of growth of HT-29 human colon cancer xenografts in nude mice by treatment with bombesin/gastrin releasing peptide antagonist (RC-3095) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. inotiv.com [inotiv.com]

- 10. researchgate.net [researchgate.net]

- 11. Reduction in receptors for bombesin and epidermal growth factor in xenografts of human small-cell lung cancer after treatment with bombesin antagonist RC-3095 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Bombesin antagonists inhibit growth of MDA-MB-435 estrogen-independent breast cancers and decrease the expression of the ErbB-2/HER-2 oncoprotein and c-jun and c-fos oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]

The Therapeutic Potential of RC-3095 TFA in Small Cell Lung Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small Cell Lung Carcinoma (SCLC) remains a formidable challenge in oncology, characterized by rapid proliferation and the development of resistance to conventional therapies. A growing body of preclinical evidence highlights the therapeutic potential of targeting the gastrin-releasing peptide receptor (GRPR), which is frequently overexpressed in SCLC and functions as an autocrine growth factor. This technical guide provides an in-depth analysis of RC-3095 TFA, a potent and selective GRPR antagonist, and its demonstrated efficacy in SCLC models. We will explore its mechanism of action, present key quantitative data from preclinical studies, detail the experimental protocols used to generate this data, and visualize the underlying signaling pathways.

Introduction to this compound and its Target

This compound is a synthetic antagonist of the bombesin/gastrin-releasing peptide receptor (BN/GRP-R)[1]. SCLC cells are known to produce and secrete bombesin-like peptides, such as GRP, which then bind to their cognate receptors on the cell surface, creating an autocrine loop that promotes tumor growth[2]. By competitively inhibiting the binding of GRP to its receptor, RC-3095 disrupts this critical growth-promoting cycle.

Mechanism of Action: Downregulation of EGF Receptor Signaling

A key mechanism underlying the antitumor activity of RC-3095 in SCLC is its ability to downregulate the Epidermal Growth Factor Receptor (EGF-R). Treatment with RC-3095 has been shown to significantly decrease the concentration of both BN/GRP receptors and EGF receptors on SCLC tumor cells[3][4]. This reduction in EGF-R levels is also observed at the mRNA level, indicating that RC-3095 interferes with EGF-R expression[5]. The antitumor effect of RC-3095 is thought to be, at least in part, a consequence of this diminished EGF-R signaling, which can lead to reduced receptor autophosphorylation and subsequent inhibition of downstream pro-proliferative pathways[4].

Quantitative Data from Preclinical Studies

The efficacy of RC-3095 has been demonstrated in preclinical xenograft models of human SCLC. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of RC-3095 on Tumor Growth in SCLC Xenograft Models

| Cell Line | Treatment Dose & Duration | Parameter | Control Group | RC-3095 Treated Group | Percent Inhibition | P-value | Citation |

| H-128 | 20 µ g/day for 4 weeks | Final Tumor Volume (mm³) | 275.7 ± 51.4 | 84.6 ± 21.1 | ~70% | < 0.01 | [3] |

| H-128 | 20 µ g/day for 4 weeks | Final Tumor Weight (mg) | 290 ± 134 | 79 ± 51 | ~70% | < 0.01 | [3] |

| H-69 | 10 µ g/day for 5 weeks | Final Tumor Volume | Not Specified | Not Specified | ~50% | < 0.05 | [5] |

Table 2: Effect of RC-3095 on Receptor Concentration in SCLC Xenograft Models

| Cell Line | Receptor | Parameter | Control Group (fmol/mg protein) | RC-3095 Treated Group (fmol/mg protein) | Percent Reduction | P-value | Citation |

| H-128 | BN/GRP-R | Bmax | 512.8 ± 34.8 | Not Specified | Not Specified | Not Specified | [3] |

| H-128 | EGF-R | Bmax | 216.8 ± 19.6 | Not Specified | Significant Decrease | < 0.01 | [3] |

| H-69 | BN/GRP-R | Receptor Concentration | Not Specified | Not Specified | 29.0% | < 0.01 | [5] |

| H-69 | EGF-R | Receptor Concentration | Not Specified | Not Specified | 62.3% | < 0.01 | [5] |

Table 3: Effect of RC-3095 on EGF-R mRNA Expression in H-69 SCLC Xenografts

| Treatment | Parameter | Percent Reduction in mRNA Levels | P-value | Citation |

| RC-3095 | EGF-R mRNA | 31% | < 0.05 | [5] |

Experimental Protocols

SCLC Xenograft Model

-

Animal Model: Athymic nude mice are used for the subcutaneous implantation of human SCLC cell lines.

-

Cell Lines: H-128 and H-69 human SCLC cell lines are commonly used.

-

Tumor Implantation: A suspension of SCLC cells is injected subcutaneously into the flank of the mice.

-

Treatment Regimen: Once tumors reach a palpable size, mice are randomized into control and treatment groups. RC-3095 is administered subcutaneously daily at doses ranging from 10-20 µ g/animal/day for a period of 4-5 weeks. The control group receives vehicle injections.

-

Tumor Measurement: Tumor dimensions (length, width, and height) are measured weekly with calipers, and tumor volume is calculated. At the end of the study, tumors are excised and weighed.

Receptor Binding Assays

-

Membrane Preparation: Tumor tissues are homogenized and centrifuged to isolate the cell membrane fraction.

-

Radioligand Binding: Membrane preparations are incubated with a radiolabeled ligand (e.g., 125I-[Tyr4]bombesin for BN/GRP-R or 125I-EGF for EGF-R) in the presence or absence of increasing concentrations of unlabeled competitor (RC-3095 or GRP/EGF).

-

Separation and Counting: Bound and free radioligand are separated by centrifugation, and the radioactivity in the membrane pellet is quantified using a gamma counter.

-

Data Analysis: The binding data is analyzed using Scatchard analysis to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd).

EGF-R mRNA Expression Analysis

-

RNA Isolation: Total RNA is extracted from tumor tissue samples.

-

Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA).

-

Polymerase Chain Reaction (PCR): The cDNA is amplified using primers specific for the EGF-R gene and a housekeeping gene (for normalization).

-

Analysis: The PCR products are analyzed by gel electrophoresis and Southern blotting to quantify the relative levels of EGF-R mRNA expression.

Signaling Pathways and Visualizations

The therapeutic effect of RC-3095 in SCLC is rooted in its ability to disrupt key signaling pathways that drive tumor growth. The following diagrams illustrate the proposed mechanism of action.

Caption: Autocrine loop of GRP in SCLC and its inhibition by RC-3095.

Caption: Proposed mechanism of RC-3095 action via GRP-R and EGF-R crosstalk.

References

- 1. Bombesin-drug conjugates in targeted therapy for small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Reduction in receptors for bombesin and epidermal growth factor in xenografts of human small-cell lung cancer after treatment with bombesin antagonist RC-3095 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction in receptors for bombesin and epidermal growth factor in xenografts of human small-cell lung cancer after treatment with bombesin antagonist RC-3095 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bombesin/gastrin-releasing peptide antagonists RC-3095 and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of RC-3095 TFA in Attenuating Murine Rheumatoid Arthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical efficacy of RC-3095 TFA, a selective gastrin-releasing peptide receptor (GRPR) antagonist, in murine models of rheumatoid arthritis (RA). The data and protocols summarized herein are compiled from peer-reviewed research to serve as a comprehensive resource for investigating the therapeutic potential of GRPR antagonism in inflammatory joint diseases.

Introduction

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of RA, contributing to inflammation, pannus formation, and cartilage and bone erosion. Gastrin-releasing peptide (GRP) and its receptor (GRPR) have emerged as potential therapeutic targets in RA, with evidence suggesting their involvement in the pro-inflammatory and invasive phenotype of FLS. This compound is a potent and selective GRPR antagonist that has demonstrated significant anti-inflammatory and disease-modifying effects in preclinical models of arthritis. This document outlines the key findings, experimental methodologies, and underlying signaling pathways associated with the action of this compound in these models.

Quantitative Data Summary

The efficacy of this compound has been evaluated in two distinct murine models of rheumatoid arthritis: Collagen-Induced Arthritis (CIA) and Antigen-Induced Arthritis (AIA). The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in the Collagen-Induced Arthritis (CIA) Murine Model

| Parameter | Control Group (Vehicle) | This compound (0.3 mg/kg) | This compound (1 mg/kg) | p-value |

| Arthritis Clinical Score | High | Significantly Reduced | Significantly Reduced | < 0.05 |

| Histological Score (Inflammation, Pannus, Erosion) | Severe | Dramatically Reduced | Dramatically Reduced | < 0.05 |

| Synovial GRPR Expression | High | Diminished | Diminished | < 0.05 |

| Pro-inflammatory Cytokine Levels (IL-17, IL-1β, TNF-α) | Elevated | Significantly Reduced | Significantly Reduced | < 0.05 |

Data presented in this table is a qualitative summary based on reported significant reductions. Specific numerical values for mean scores and cytokine concentrations require access to the full-text publication.

Table 2: Efficacy of this compound in the Antigen-Induced Arthritis (AIA) Murine Model

| Parameter | Control Group (Vehicle) | This compound (1 mg/kg) | p-value |

| Neutrophil Migration into Joint | Increased | Reduced | < 0.05 |

| Mechanical Hypernociception | Present | Reduced | < 0.05 |

| Proteoglycan Loss | Significant | Reduced | < 0.05 |

| Lymphocyte Proliferation | Increased | Decreased | < 0.05 |

| Treg Cell Numbers in Joint | Low | Increased | < 0.05 |

| Pro-inflammatory Cytokine Levels (IL-17, IL-1β, TNF-α) | Elevated | Significantly Reduced | < 0.05 |

Data presented in this table is a qualitative summary based on reported significant reductions. Specific numerical values for mean scores and cytokine concentrations require access to the full-text publication.

Table 3: In Vitro Efficacy of RC-3095 on Fibroblast-Like Synoviocytes (FLS) from CIA Mice

| Parameter | Control (Unstimulated FLS) | GRP (10 mM) Stimulated FLS | RC-3095 (1 µM) Treated FLS (GRP Stimulated) | p-value |

| FLS Invasion (Number of cells) | Baseline | 5371 ± 418.1 | 1934 ± 941 (35.3% decrease) | p=0.003 |

| FLS Proliferation | Baseline | 18% increase | Not Reported | < 0.05 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols employed in the evaluation of this compound.

Murine Models of Rheumatoid Arthritis

-

Collagen-Induced Arthritis (CIA) Model [1][2]

-

Animals: Male DBA/1J inbred mice (18-25 gm).

-

Induction: Immunization with an emulsion of chick type II collagen and Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.

-

Disease Onset: Typically develops 26 to 35 days after the primary immunization.

-

Treatment: this compound (0.3 mg/kg or 1 mg/kg) or vehicle administered subcutaneously (SC) twice a day for 10 days after the onset of disease.[1][2]

-

Assessment of Arthritis Severity

-

Clinical Scoring: Disease severity is assessed using a clinical index, typically on a scale of 0-4 for each paw, based on the degree of erythema and swelling. The maximum score per mouse is 16.

-

Histological Evaluation: Joint tissues are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, synovial hyperplasia, pannus formation, and bone and cartilage erosion.

Cellular and Molecular Assays

-

Neutrophil Migration: In the AIA model, neutrophil migration into the joint cavity is quantified by collecting synovial lavage fluid and performing total and differential cell counts.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (IL-17, IL-1β, and TNF-α) in joint homogenates or synovial fluid are measured by enzyme-linked immunosorbent assay (ELISA).[2]

-